

Mass Spectrometry of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methoxyphenyl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **2-Methoxyphenyl 4-methylbenzenesulfonate** and related aromatic sulfonate esters. Due to the limited availability of direct experimental mass spectra for **2-Methoxyphenyl 4-methylbenzenesulfonate**, this guide utilizes predicted data based on established fragmentation patterns of analogous compounds, alongside available experimental data for structural alternatives.

Data Presentation: Mass Spectral Comparison

The following table summarizes the key mass spectral data for **2-Methoxyphenyl 4-methylbenzenesulfonate** and two alternative aromatic sulfonate esters. The data for the target compound is predicted based on common fragmentation pathways for aryl tosylates under electron ionization (EI), while the data for the alternatives is based on available experimental information.

Compound	Molecular Weight (g/mol)	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methoxyphenyl 4-methylbenzenesulfonate	278.33	EI (Predicted)	278	155, 123, 91
Phenyl 4-methylbenzenesulfonate	248.30	EI (Experimental)	248	155, 93, 91, 77, 65
Phenethyl 4-methylbenzenesulfonate	276.35	EI (Experimental)	276	172, 155, 105, 91

Note: The fragmentation of **2-Methoxyphenyl 4-methylbenzenesulfonate** is predicted to involve the formation of the tosylic cation (m/z 155), a methoxyphenoxy radical, and subsequent fragmentation of the tolyl group to form the tropylium ion (m/z 91). The methoxyphenyl cation (m/z 123) is another plausible fragment.

Experimental Protocols

Detailed methodologies for acquiring mass spectra of aromatic sulfonate esters are crucial for reproducible and accurate analysis. Below are typical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with electron ionization is a common technique for the analysis of volatile and thermally stable compounds like aromatic sulfonate esters.

- **Sample Preparation:** Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10 µg/mL. Ensure the

sample is free of non-volatile residues.

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 μ m film thickness HP-5ms or equivalent, is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Inlet Temperature: 250-280 °C.
 - Injection Mode: Splitless injection (1 μ L) is often preferred for trace analysis.
 - Oven Temperature Program: An initial temperature of 50-80 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

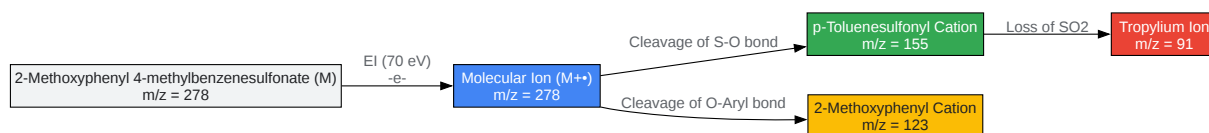
For less volatile or thermally labile sulfonate esters, LC-MS/MS provides a powerful analytical alternative. APCI is often a suitable ionization source for these compounds.[\[1\]](#)

- Sample Preparation: Dissolve the sample in an appropriate solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a suitable concentration (e.g., 1-10 ng/mL).
- Liquid Chromatograph (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both with a suitable modifier like 0.1% formic acid or ammonium acetate, is typical.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode. For aromatic sulfonate esters, negative ion mode often yields informative spectra.[\[1\]](#)
 - Nebulizer Gas (N2): Flow and pressure optimized for the instrument.
 - Vaporizer Temperature: 350-450 °C.
 - Sheath Gas (N2) Temperature: 300-400 °C.
 - Capillary Voltage: Optimized for the specific analyte.
 - Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation and obtain product ion spectra. In negative ion mode, a common fragmentation pathway for aromatic sulfonate esters is the loss of the alkyl/aryl group followed by the loss of SO₂.[\[1\]](#)

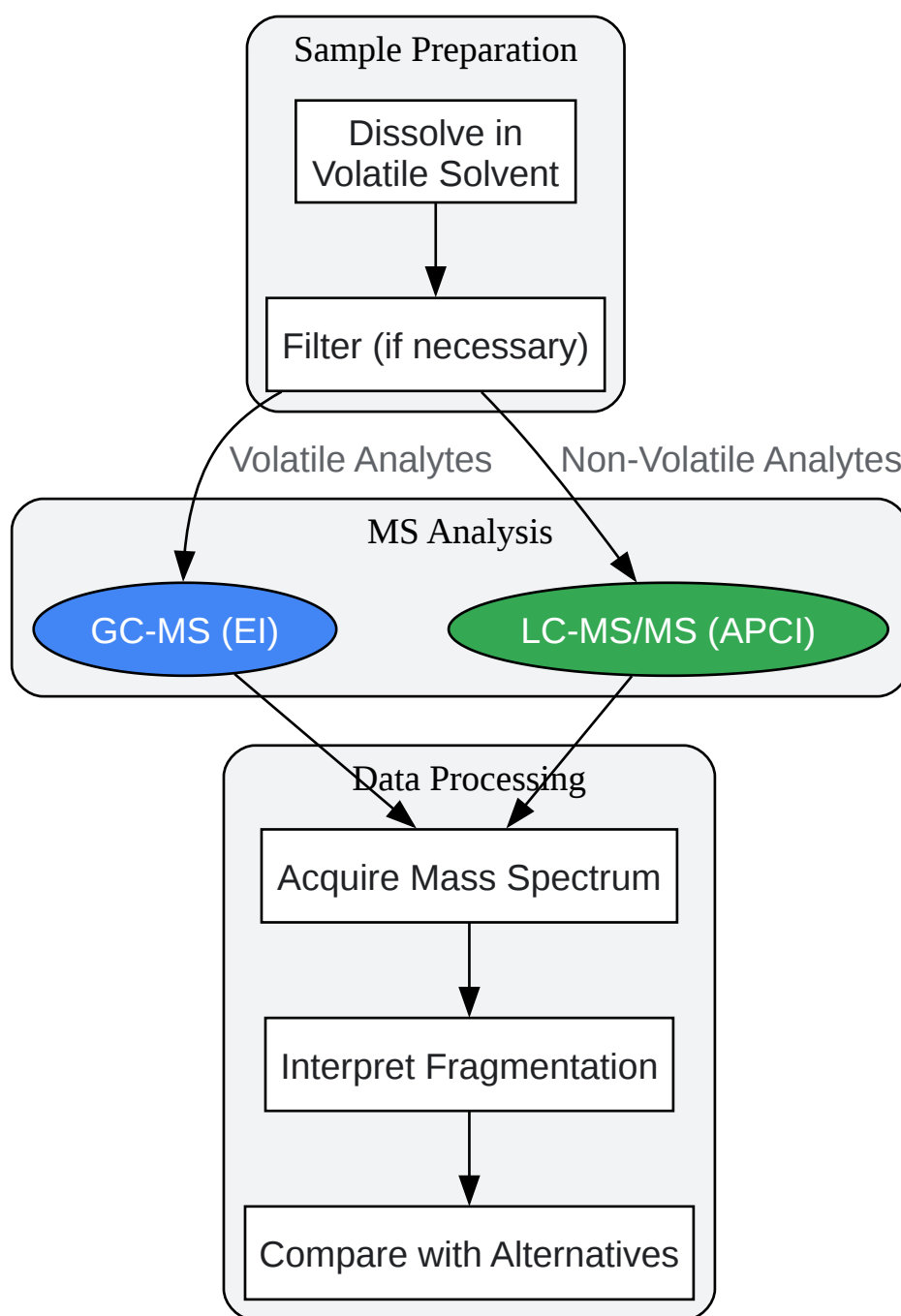
Mandatory Visualizations

The following diagrams illustrate the predicted fragmentation pathway of **2-Methoxyphenyl 4-methylbenzenesulfonate** and a general experimental workflow for its mass spectrometric analysis.



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Caption: Predicted EI fragmentation of **2-Methoxyphenyl 4-methylbenzenesulfonate**.



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Caption: General workflow for mass spectrometric analysis of sulfonate esters.

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References

- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
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